Epzicom
描述
Safety Analysis of Epzicom
Epzicom is a combination antiretroviral medication used in the treatment of HIV, consisting of abacavir (600 mg) and lamivudine (300 mg). A post-marketing surveillance study was conducted in Japan to gather data on the safety and effectiveness of Epzicom. This study was mandated by the Japanese regulatory authority and took place from January 2005 to December 2010 . The surveillance aimed to monitor adverse events and assess the drug's performance in a real-world setting, beyond the controlled environment of clinical trials.
Synthesis Analysis
Molecular Structure Analysis
Abacavir and lamivudine, the components of Epzicom, are nucleoside analogs. Their molecular structures are designed to mimic the natural nucleosides that are the building blocks of DNA. This allows them to interfere with the viral reverse transcriptase enzyme, thereby inhibiting the replication of HIV. The molecular structures of abacavir and lamivudine are characterized by their respective nitrogenous bases, sugar groups, and phosphate-like linkages that enable their incorporation into viral DNA.
Chemical Reactions Analysis
The chemical reactions involved in the action of Epzicom are primarily related to its inhibition of the HIV reverse transcriptase enzyme. Once inside the body, abacavir and lamivudine are phosphorylated to their active triphosphate forms. These active forms compete with natural deoxynucleotide triphosphates for incorporation into the viral DNA by reverse transcriptase. When incorporated, they cause chain termination, as they lack the necessary hydroxyl group required for the formation of the phosphodiester bond with the next nucleotide.
Physical and Chemical Properties Analysis
The physical and chemical properties of Epzicom are determined by the properties of abacavir and lamivudine. These properties include solubility, stability, and bioavailability, which are critical for the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The combination of abacavir and lamivudine in Epzicom is designed to optimize these properties to ensure that the medication is effective in suppressing the viral load in HIV-infected individuals.
科学研究应用
Epzicom is a fixed-dose combination (FDC) tablet containing 600 mg abacavir (ABC) and 300 mg lamivudine (3TC), two nucleoside reverse transcriptase inhibitors (NRTIs) approved for the treatment of HIV-1 infection in combination with other antiretroviral agents . Here is some information about its application in the field of HIV treatment:
- Summary of the Application : Epzicom is used for the treatment of HIV-1 infection. It is a combination of two medicines, abacavir and lamivudine, which belong to a group of medicines called nucleoside reverse transcriptase inhibitors (NRTIs) .
- Methods of Application or Experimental Procedures : The recommended oral dose of Epzicom is one tablet daily in combination with other antiretroviral agents . In a study, HIV-1 infected, treatment-naïve subjects aged 3 months to 17 years were enrolled and treated with a first line regimen containing ABC and 3TC, dosed twice daily according to WHO recommendations .
- Results or Outcomes : Once daily dosing of 3TC and ABC has been demonstrated to be non-inferior to twice-daily dosing . In another study, viral failure was twice as likely and happened sooner among patients initiating anti-retroviral therapy with high viral loads who were given Epzicom when compared to similar patients treated with Truvada .
安全和危害
Epzicom can cause severe or fatal side effects. Hypersensitivity reactions have been reported with abacavir-containing products . Severe acute exacerbations of hepatitis B have been reported in patients who are co-infected with hepatitis B virus (HBV) and human immunodeficiency virus (HIV-1) and have discontinued lamivudine, a component of Epzicom . Lactic acidosis and severe hepatomegaly with steatosis, including fatal cases, have been reported with the use of nucleoside analogues .
未来方向
Epzicom is currently approved for use in adults and is not recommended for use in patients younger than 18 years of age . The FDA has approved Epzicom based on a large well-controlled clinical study (CNA30021 or Zodiac) that showed that abacavir dosed once daily had similar antiviral effect as abacavir dosed twice daily, both taken with lamivudine and efavirenz .
属性
IUPAC Name |
[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-WCBMZHEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332855 | |
Record name | Epzicom | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epzicom | |
CAS RN |
136470-79-6 | |
Record name | (1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136470-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((1R,4S)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-enyl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epzicom | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABACAVIR, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9A7099R51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。